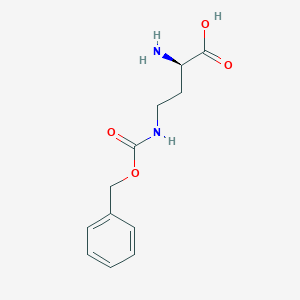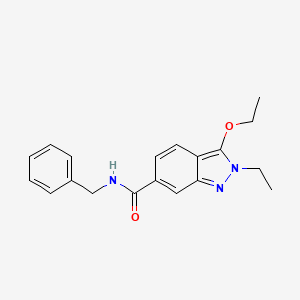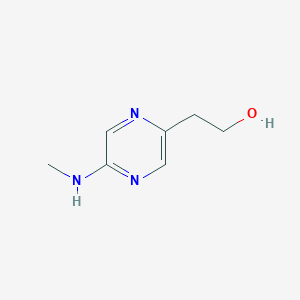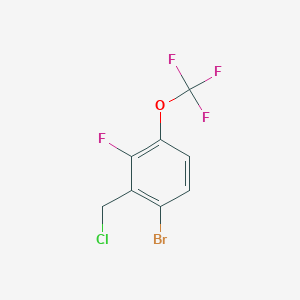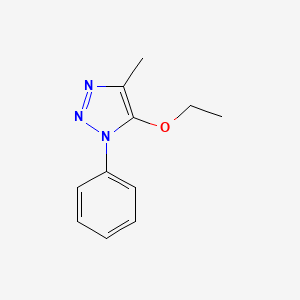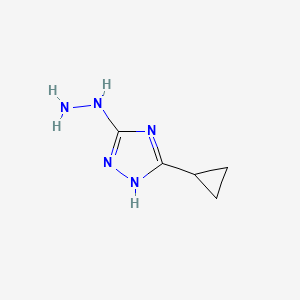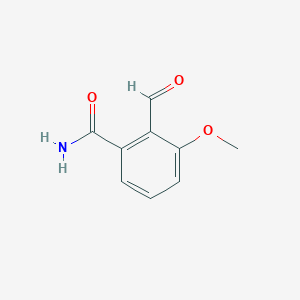
Methyl 3,3,3-trifluoropropanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,3-trifluoropropanimidate is a chemical compound with the molecular formula C4H6F3NO. It is known for its unique structural features, including the presence of three fluorine atoms, which impart distinct chemical properties. This compound is utilized in various scientific research fields due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3,3-trifluoropropanimidate typically involves the reaction of 3,3,3-trifluoropropionaldehyde with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. For example, one method involves adding 3,3,3-trifluoropropionaldehyde dimethoxyethane, hydrochloric acid, and a catalyst such as vanadium pentoxide, followed by the dropwise addition of hydrogen peroxide at 70°C .
Industrial Production Methods: Industrial production of this compound may involve continuous feeding and large-scale reactors to ensure consistent quality and yield. The process is designed to be environmentally friendly, with minimal side reactions and efficient separation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield trifluoropropionic acid, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoropropanimidate is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in drug synthesis and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3,3,3-trifluoropropanimidate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Methyl 3,3,3-trifluoropropionate: Similar in structure but differs in functional groups, leading to different reactivity and applications.
3,3,3-Trifluoropropionic acid: Another related compound with distinct properties and uses in organic synthesis.
Uniqueness: Methyl 3,3,3-trifluoropropanimidate is unique due to its trifluoromethyl group and imidate functionality, which provide a combination of stability and reactivity not commonly found in other compounds. This makes it valuable in specialized chemical reactions and research applications.
Eigenschaften
Molekularformel |
C4H6F3NO |
|---|---|
Molekulargewicht |
141.09 g/mol |
IUPAC-Name |
methyl 3,3,3-trifluoropropanimidate |
InChI |
InChI=1S/C4H6F3NO/c1-9-3(8)2-4(5,6)7/h8H,2H2,1H3 |
InChI-Schlüssel |
MUQYAVYAAIVKOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


